molecular formula C15H21NO3 B13329386 Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate

Cat. No.: B13329386
M. Wt: 263.33 g/mol
InChI Key: DZNZBIFPILZUCT-UONOGXRCSA-N
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Description

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring substituted with an ethoxy group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate typically involves the reaction of 4-ethoxypiperidine with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2R,4S)-4-methoxypiperidin-2-yl)benzoate
  • Methyl 4-((2R,4S)-4-propoxypiperidin-2-yl)benzoate
  • Methyl 4-((2R,4S)-4-butoxypiperidin-2-yl)benzoate

Uniqueness

Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate is unique due to the specific substitution pattern on the piperidine ring. The ethoxy group provides a balance between hydrophilicity and lipophilicity, which can influence the compound’s biological activity and pharmacokinetic properties. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-[(2R,4S)-4-ethoxypiperidin-2-yl]benzoate

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-9-16-14(10-13)11-4-6-12(7-5-11)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14+/m0/s1

InChI Key

DZNZBIFPILZUCT-UONOGXRCSA-N

Isomeric SMILES

CCO[C@H]1CCN[C@H](C1)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC1CCNC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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